molecular formula C16H18N2OS B5589030 1-(4-Phenylpiperazin-1-yl)-2-(thiophen-2-yl)ethanone

1-(4-Phenylpiperazin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B5589030
M. Wt: 286.4 g/mol
InChI Key: NVKBLTDEGFZKHZ-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperazin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound characterized by a ketone-linked structure combining a phenylpiperazine moiety and a thiophene ring. Its molecular formula is C₁₀H₁₄N₂OS, with a molecular weight of 210.30 g/mol (CAS: 736889-93-3) . The compound’s structure features a phenylpiperazine group (a common pharmacophore in CNS-targeting drugs) and a thiophene ring (a sulfur-containing heterocycle known for enhancing bioavailability and metabolic stability).

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-16(13-15-7-4-12-20-15)18-10-8-17(9-11-18)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKBLTDEGFZKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-(thiophen-2-yl)ethanone typically involves the following steps:

    Formation of the Piperazine Ring: Starting from a suitable precursor, the piperazine ring is formed and substituted with a phenyl group.

    Attachment of the Ethanone Moiety: The ethanone group is introduced through a reaction with an appropriate reagent, such as an acyl chloride or an ester.

    Introduction of the Thiophene Ring: The thiophene ring is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylpiperazin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The phenyl group on the piperazine ring can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving electrophiles such as halogens or nitro groups.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Phenylpiperazin-1-yl)-2-(thiophen-2-yl)ethanone may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor interactions due to its piperazine moiety.

    Medicine: Possible therapeutic applications, such as in the development of drugs targeting the central nervous system.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for compounds like 1-(4-Phenylpiperazin-1-yl)-2-(thiophen-2-yl)ethanone often involves interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic neurotransmitters, potentially affecting signaling pathways in the brain.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on compounds sharing structural motifs with 1-(4-phenylpiperazin-1-yl)-2-(thiophen-2-yl)ethanone, including phenylpiperazine derivatives, thiophene-containing analogs, and hybrids with bioactive scaffolds.

Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Structural Features Evidence
This compound C₁₀H₁₄N₂OS 210.30 Not reported Not reported Thiophene + phenylpiperazine
1-(2,7-Dichloro-9H-fluoren-4-yl)-2-(4-phenylpiperazin-1-yl)ethanone (4q) C₂₅H₂₂Cl₂N₂O 437.36 119–120 90 Fluorene core + phenylpiperazine
MAC-5576 (SARS-CoV inhibitor) C₁₁H₈ClNOS 245.70 Not reported Not reported Thiophene + 5-chloropyridine
Compound VII (antitubercular/anti-inflammatory) C₂₅H₂₆N₄O₂S 446.57 Not reported 55–72 Indolinone + thiophenylethylimino + phenylpiperazine
2-[(Isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone (CRPC inhibitor) C₁₆H₁₈N₄OS₂ 370.47 Not reported Not reported Isoxazole-thioether + phenylpiperazine

Key Observations :

  • Phenylpiperazine Substitution : The presence of phenylpiperazine enhances binding to receptors like CCR1 and androgen receptors, as seen in evidence 16 and 20. However, steric bulk from substituents (e.g., fluorene in 4q ) reduces solubility compared to the simpler thiophene-linked target compound.
  • Thiophene vs. Other Heterocycles : MAC-5576 , which replaces phenylpiperazine with chloropyridine, shows potent SARS-CoV inhibition (IC₅₀: 0.5 mM), suggesting the thiophene-ketone moiety alone can drive bioactivity.
  • Hybrid Structures: Compound VII integrates indolinone and thiophenylethylimino groups, achieving dual antitubercular (MIC: 3.12 µg/mL) and anti-inflammatory activity (81.85% BSA inhibition). This highlights the versatility of thiophene-piperazine hybrids.
Pharmacological Activity Comparisons
  • Antiviral Activity: MAC-5576 outperforms earlier analogs against SARS-CoV, likely due to the electron-withdrawing 5-chloropyridine group enhancing target affinity.
  • Anticancer Activity: 2-[(Isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone inhibits androgen receptor function in prostate cancer cells, leveraging the phenylpiperazine’s interaction with nuclear receptors. The isoxazole-thioether group may enhance membrane permeability compared to the target compound’s thiophene.
  • Anti-Inflammatory/Antimicrobial Activity: Compound VII demonstrates superior antitubercular activity compared to non-piperazine thiophene derivatives, emphasizing the role of phenylpiperazine in modulating cell penetration.

Structure-Activity Relationship (SAR) Insights

  • Phenylpiperazine Positioning : Substituents on the piperazine nitrogen (e.g., benzyl in evidence 21 ) modulate receptor selectivity. The target compound’s unsubstituted piperazine may offer a balance between potency and toxicity.
  • Thiophene Modifications : Electron-rich thiophenes (e.g., MAC-5576 ) enhance antiviral activity, while alkylation (e.g., isoxazole-thioether in evidence 16 ) improves anticancer efficacy.

Q & A

Q. What are the standard synthetic routes for synthesizing 1-(4-Phenylpiperazin-1-yl)-2-(thiophen-2-yl)ethanone?

The synthesis typically involves condensation reactions between piperazine derivatives and thiophene-containing ketones. For example, nucleophilic substitution reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres (e.g., nitrogen) are used to introduce substituents to the piperazine ring . Catalysts such as aluminum chloride may facilitate acylation steps, and purification often employs column chromatography to isolate the product .

Q. Which analytical techniques are critical for structural characterization?

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are primary tools for confirming molecular structure in solution. X-ray crystallography provides definitive solid-state structural data, as demonstrated in single-crystal studies resolving bond lengths and angles (e.g., C=O bond at 1.21 Å and piperazine ring geometry) . Cross-validation between NMR, MS, and crystallographic data ensures accuracy .

Q. What reaction conditions influence the stability of intermediates during synthesis?

Reaction stability is highly dependent on solvent choice (e.g., dichloromethane for Friedel-Crafts acylation), temperature control (avoiding exothermic side reactions), and moisture-sensitive steps requiring anhydrous conditions. Catalysts like Lewis acids (e.g., AlCl₃) must be carefully quenched to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

The InChI string (standardized chemical identifier) enables database searches for molecular docking studies. Density functional theory (DFT) calculations predict electronic properties, while molecular dynamics simulations assess binding affinity to receptors like serotonin or dopamine transporters . For example, thiophene and piperazine moieties may engage in π-π stacking or hydrogen bonding with active sites .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies in bond lengths or conformations (e.g., thiophene ring planarity in solution vs. solid state) are addressed by:

  • Comparing temperature-dependent NMR data with X-ray results (e.g., torsional angles at 113 K vs. room temperature) .
  • Using dynamic NMR to probe rotational barriers in flexible groups like the piperazine ring .

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization involves:

  • Screening catalysts (e.g., palladium for cross-coupling steps) .
  • Solvent optimization (e.g., switching from THF to DMF for better solubility).
  • Process monitoring via HPLC or in-situ IR spectroscopy to track intermediate formation .
  • Scalable purification techniques like recrystallization or centrifugal partition chromatography .

Q. What structure-activity relationship (SAR) trends emerge from modifying the thiophene or piperazine moieties?

  • Thiophene substitution : Replacing the 2-thienyl group with a furan reduces lipophilicity, altering blood-brain barrier permeability .
  • Piperazine modification : Adding electron-withdrawing groups (e.g., sulfonyl) enhances receptor selectivity, as seen in analogs with improved binding to 5-HT₁A over D₂ receptors .
  • Benzyloxy groups : Introducing a benzyloxy-methyl group (e.g., in analogs) increases metabolic stability but may reduce solubility .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

The thiophene’s electron-rich aromatic system facilitates electrophilic substitution at the 5-position, while the piperazine nitrogen’s lone pairs enable coordination to transition metals (e.g., Pd in Suzuki-Miyaura couplings). Frontier molecular orbital (FMO) analysis via DFT identifies reactive sites for functionalization .

Methodological Considerations

Q. What protocols validate purity and identity in batch-to-batch reproducibility?

  • Purity : HPLC with UV detection (λ = 254 nm) and ≥95% area threshold.
  • Identity : High-resolution MS (HRMS) matching theoretical mass within 2 ppm error .
  • Crystallinity : Powder X-ray diffraction (PXRD) to confirm polymorph consistency .

Q. How are biological activity assays designed to minimize off-target effects?

  • Target selectivity : Use radioligand binding assays (e.g., against a panel of GPCRs) .
  • Dose-response curves : IC₅₀ values are calculated using nonlinear regression models (e.g., GraphPad Prism).
  • Counter-screening : Test for cytochrome P450 inhibition to assess metabolic interference .

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